molecular formula C9H14N4O2 B2521024 (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone CAS No. 1352201-40-1

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone

カタログ番号: B2521024
CAS番号: 1352201-40-1
分子量: 210.237
InChIキー: PELJSSQMXFUWER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is a heterocyclic compound featuring a pyrazole ring linked to a morpholine moiety via a carbonyl group. The pyrazole ring is substituted with a methyl group at the 1-position and an amino group at the 4-position, while the morpholine ring remains unmodified . Key physicochemical properties include a molecular weight of 210.23 g/mol, a hydrogen bond donor/acceptor count of 1/4, and a topological polar surface area (TPSA) of 73.4 Ų, suggesting moderate solubility in polar solvents .

特性

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJSSQMXFUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone typically involves the reaction of 4-amino-1-methylpyrazole with morpholine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

化学反応の分析

Types of Reactions

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The amino group and morpholine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone, differing in substituents or core heterocycles:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Differences
(2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone 2,6-Dimethylmorpholine; nitro group at pyrazole 4-position 280.30 Nitro (electron-withdrawing) vs. amino group
4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine Benzoyl and pyridinyl substituents on pyrazole; unsubstituted morpholine 334.37 Bulky aromatic substituents
Enerisant (CAS 1152747-82-4) Pyrrolidinylpropoxyphenyl group on pyrazole; trifluoromethyl substituents 398.50 Extended hydrophobic substituents
(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone Oxazole core; piperidinyl substituent 279.33 Oxazole vs. pyrazole core
(3-Methoxyphenyl)-morpholin-4-ylmethanone Methoxyphenyl group instead of pyrazole 221.25 Aryl group replaces heterocycle

Functional Group Impact

  • Amino Group vs. Nitro Group: The target compound’s 4-amino group (electron-donating) enhances hydrogen-bonding capacity, whereas the 4-nitro group in is electron-withdrawing, reducing basicity and altering reactivity in electrophilic substitution reactions.
  • Morpholine Substitutions : The 2,6-dimethylmorpholine in increases steric hindrance and lipophilicity (predicted LogP ~1.5) compared to the unsubstituted morpholine in the target compound (LogP -0.5) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone Enerisant
Molecular Weight 210.23 280.30 398.50
LogP (predicted) -0.5 ~1.5 ~3.2
Hydrogen Bond Acceptors 4 5 6
Topological Polar Surface Area 73.4 Ų ~90 Ų ~85 Ų
  • The target compound’s lower molecular weight and TPSA may favor better bioavailability compared to bulkier analogues like Enerisant.

生物活性

(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a morpholine moiety, which enhances its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Key Functional Groups:

  • Pyrazole Ring: Contributes to the compound's reactivity and biological interactions.
  • Morpholine Moiety: Enhances solubility and potential for hydrogen bonding with biological macromolecules.

The biological activity of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation: It can modulate receptor activity through hydrogen bonding and hydrophobic interactions, influencing signaling pathways critical for cellular function.
  • Protein Interactions: The morpholine group allows for enhanced interactions with proteins, which may alter their activity and lead to biological effects.

Biological Activities

Research indicates that (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone exhibits several biological activities:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Anti-inflammatory May reduce inflammation through modulation of specific pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone. The presence of both the amino group and morpholine moiety is essential for enhancing its interaction with biological targets compared to other similar compounds.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
3(5)-AminopyrazolesPyrazole core structureSimilar reactivity and applications
Morpholine DerivativesContains morpholine ringComparable chemical and biological properties

Uniqueness

The unique combination of functional groups in (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone allows for diverse interactions, setting it apart from other compounds that may only contain one of these moieties.

Case Studies

Several studies have explored the therapeutic potential of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone:

  • Anticancer Activity: A study demonstrated that the compound inhibited proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects: Research indicated that this compound could reduce inflammatory markers in vitro, highlighting its possible application in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone to improve yield and purity in laboratory settings?

  • Methodological Answer : Synthesis optimization involves multi-step protocols with precise control of reaction conditions. For example, column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol are effective for purification . Reaction parameters such as temperature (–20 to –15°C for 40–48 hours) and stoichiometric ratios (e.g., diazomethane in dichloromethane) must be rigorously maintained to minimize side products. Scalable approaches, like those in eco-friendly patent protocols, can be adapted for lab-scale reproducibility by substituting industrial catalysts with research-grade reagents .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) and SHELXS (for structure solution) provides definitive structural confirmation . Complementary techniques include:
  • NMR : Analysis of pyrazole and morpholine proton environments (e.g., δ 3.5–4.0 ppm for morpholine protons).
  • FTIR : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.
    High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₆N₄O₂, 224.26 g/mol) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to pyrazole derivatives. For example:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values).
  • Anti-inflammatory Potential : COX-2 inhibition assays with indomethacin as a control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to predict reactive sites. For example, the morpholine carbonyl group may act as a hydrogen-bond acceptor .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like 5-HT receptors or kinases. Pyrazole and morpholine moieties often exhibit π-π stacking and hydrophobic interactions .
    Validate predictions with experimental SAR studies by synthesizing analogs (e.g., substituting the methyl group on the pyrazole ring) .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

  • Methodological Answer :
  • Batch Consistency : Verify compound purity (>95% by HPLC) and stability (e.g., degradation under light or humidity).
  • Assay Variability : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural Confirmation : Re-analyze post-assay samples via LC-MS to rule out decomposition .
    Cross-reference with computational models to identify discrepancies between predicted and observed bioactivity .

Q. What strategies are effective for analyzing the compound’s conformational flexibility and its impact on biological interactions?

  • Methodological Answer :
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify morpholine ring puckering (amplitude and phase angles) using crystallographic data .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or lipid bilayers) to study conformational changes over 100 ns trajectories.
    Correlate flexibility with activity; rigid analogs may show enhanced target specificity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on the pyrazole and morpholine rings?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-amino group with nitro or acetyl groups to assess electronic effects. Modify the morpholine ring with substituents like fluorine or methyl .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.
  • Computational Analysis : Map substituent effects to binding energies (ΔG) using MM-GBSA calculations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。